molecular formula C19H23N3O B084129 11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- CAS No. 14870-41-8

11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)-

Cat. No. B084129
CAS RN: 14870-41-8
M. Wt: 309.4 g/mol
InChI Key: AMORDSNWJXKHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- is a chemical compound that belongs to the family of benzodiazepines. It is commonly referred to as DIBD or dibenzodiazepine and has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

DIBD acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neurotransmitter release and a decrease in neuronal excitability.

Biochemical And Physiological Effects

The biochemical and physiological effects of DIBD are primarily mediated by its interaction with the GABA-A receptor. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, which are consistent with its ability to enhance GABAergic neurotransmission. DIBD has also been shown to have muscle relaxant properties and to inhibit the release of certain neurotransmitters, such as glutamate and acetylcholine.

Advantages And Limitations For Lab Experiments

DIBD has several advantages as a tool in scientific research. It has a high affinity for the GABA-A receptor and is selective for the α1 subunit, which is the most abundant subunit in the brain. This makes it a useful tool for studying the role of GABAergic neurotransmission in the central nervous system. Additionally, DIBD has a longer half-life than other benzodiazepines, which allows for longer experiments.
However, there are also limitations to the use of DIBD in lab experiments. One limitation is its low solubility, which can make it difficult to administer in certain experimental paradigms. Additionally, DIBD has a high affinity for the GABA-A receptor, which can lead to receptor desensitization and downregulation with repeated administration.

Future Directions

There are several future directions for the study of DIBD. One area of interest is the development of novel compounds that target specific subunits of the GABA-A receptor. Another area of interest is the study of the role of GABAergic neurotransmission in the pathophysiology of psychiatric and neurological disorders. Additionally, there is potential for the development of new therapeutic agents based on the structure of DIBD.

Synthesis Methods

The synthesis of DIBD involves the condensation of 2-amino-N,N-diethylethylamine with 2-nitrobenzophenone followed by catalytic hydrogenation. The resulting product is then purified by recrystallization. The yield of the synthesis is typically around 50%.

Scientific Research Applications

DIBD has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, DIBD has been used as a tool in neuroscience research to study the role of GABA receptors in the central nervous system.

properties

CAS RN

14870-41-8

Product Name

11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)-

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

11-[2-(diethylamino)ethyl]-5H-benzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C19H23N3O/c1-3-21(4-2)13-14-22-17-11-7-5-9-15(17)19(23)20-16-10-6-8-12-18(16)22/h5-12H,3-4,13-14H2,1-2H3,(H,20,23)

InChI Key

AMORDSNWJXKHMV-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31

Other CAS RN

14870-41-8

synonyms

5-[2-(Diethylamino)ethyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one

Origin of Product

United States

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